REACTION_CXSMILES
|
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]([CH2:13][O:14][CH2:15][CH2:16][NH2:17])[O:9][CH2:10][CH2:11][NH2:12].[C:18]([O-:21])(=O)[CH3:19].[Na+].[C:23](OC(=O)C)(=[O:25])[CH3:24]>>[CH2:13]([O:14][CH2:15][CH2:16][N:17]1[C:1](=[O:7])[CH:2]=[CH:3][C:4]1=[O:5])[CH2:8][O:9][CH2:10][CH2:11][N:12]1[C:18](=[O:21])[CH:19]=[CH:24][C:23]1=[O:25] |f:2.3|
|
Name
|
|
Quantity
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13.23 g
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Type
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reactant
|
Smiles
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C1(\C=C/C(=O)O1)=O
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(OCCN)COCCN
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15.15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The resulting compound was purified by column chromatography (95:5 DCM:EtOAc)
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Type
|
CUSTOM
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Details
|
the product obtained as a white solid (4.5 g/22%)
|
Name
|
|
Type
|
|
Smiles
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C(COCCN1C(C=CC1=O)=O)OCCN1C(C=CC1=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |